molecular formula C25H30N4O4S2 B12161332 ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12161332
M. Wt: 514.7 g/mol
InChI Key: SETRTPVYLIDGGF-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound featuring a combination of thiazolidine, pyridopyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core, and finally, the piperidine ring is introduced.

    Thiazolidine Ring Formation: This step involves the reaction of a butan-2-yl derivative with a thioamide under acidic conditions to form the thiazolidine ring.

    Pyridopyrimidine Core Construction: The thiazolidine intermediate is then reacted with a pyridopyrimidine precursor in the presence of a base to form the core structure.

    Piperidine Ring Introduction: The final step involves the coupling of the pyridopyrimidine-thiazolidine intermediate with a piperidine derivative under catalytic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as pioglitazone, which is used in diabetes treatment.

    Pyridopyrimidine Derivatives: Compounds like pyrimethamine, an antimalarial drug.

    Piperidine Derivatives: Compounds such as piperidine itself, which is used as a precursor in organic synthesis.

Uniqueness

Ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple pharmacophores in a single molecule, which may confer a broad spectrum of biological activities and potential therapeutic applications.

Biological Activity

The compound ethyl 1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic molecule that incorporates various functional groups and heterocyclic structures. Its unique composition suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyrido[1,2-a]pyrimidine moiety : A bicyclic structure that can contribute to biological activity.
  • Thiazolidinone structure : Known for its pharmacological relevance, particularly in antibacterial and anticancer properties.

Table 1: Key Structural Components

ComponentDescription
Ethyl esterEnhances solubility and bioavailability
PiperidineContributes to pharmacological interactions
Pyrido-pyrimidinePotential for enzyme inhibition
ThiazolidinoneAssociated with antibacterial and anticancer effects

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. Compounds similar to the target compound have demonstrated significant antibacterial activity against various pathogens. For instance, thiazolidinone derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A study involving thiazolidinone derivatives showed that modifications at specific positions on the thiazole ring significantly enhanced antibacterial efficacy. The presence of lipophilic substituents was found to improve activity by 5–10-fold compared to less substituted analogs .

Anticancer Activity

Thiazolidinone compounds have also been investigated for their anticancer properties. The presence of a thiazole ring has been correlated with cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the nanomolar range against human liver carcinoma cells (HepG2), indicating potent antiproliferative effects .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
9HepG21.61 ± 1.92Inhibition of tubulin polymerization
10HepG21.98 ± 1.22Induction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Cell Cycle Disruption : In cancer cells, it may interfere with the cell cycle, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics due to its ethyl ester group, which enhances solubility . However, comprehensive toxicological evaluations are necessary to assess safety profiles before clinical applications.

Properties

Molecular Formula

C25H30N4O4S2

Molecular Weight

514.7 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C25H30N4O4S2/c1-5-16(4)29-23(31)19(35-25(29)34)14-18-21(26-20-15(3)8-7-11-28(20)22(18)30)27-12-9-17(10-13-27)24(32)33-6-2/h7-8,11,14,16-17H,5-6,9-10,12-13H2,1-4H3/b19-14-

InChI Key

SETRTPVYLIDGGF-RGEXLXHISA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.